- Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilines, Journal of the Indian Chemical Society, 1989, 66(5), 342-4
Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)
2,4-Dinitro-N-phenylaniline은 화학식 C₁₂H₉N₃O₄를 갖는 유기 화합물로, 노란색에서 주황색을 띠는 결정성 고체입니다. 이 화합물은 방향족 니트로 화합물의 일종으로, 주로 염료 중간체 및 연구용 시약으로 사용됩니다. 높은 열안정성과 우수한 화학적 안정성을 가지며, 유기 합성에서의 반응성으로 인해 다양한 유도체 합성에 활용됩니다. 특히, 친전자성 방향족 치환 반응(SEAr) 연구에서 중요한 역할을 합니다. 분자 내에 존재하는 두 개의 니트로기(-NO₂)는 강한 전자 끌개 효과를 나타내어 화학적 반응성을 조절하는 데 기여합니다.
2,4-Dinitro-N-phenylaniline structure
Product Name:2,4-Dinitro-N-phenylaniline
CAS 번호:961-68-2
MF:C12H9N3O4
메가와트:259.217562437058
MDL:MFCD00007223
CID:40419
PubChem ID:13748
Update Time:2025-06-12
2,4-Dinitro-N-phenylaniline 화학적 및 물리적 성질
이름 및 식별자
-
- 2,4-Dinitro-N-phenylaniline
- N-(2,4-Dinitrophenyl)-N-phenylamine
- 2,4-Dinitrodiphenylamine
- 2,4-Dinitro-N-phenylbenzenamine (ACI)
- Diphenylamine, 2,4-dinitro- (8CI)
- (2,4-Dinitro-phenyl)-phenyl-amine
- Acetoquinone Yellow 5JZ
- C.I. 10340
- C.I. Disperse Yellow 14
- Disperse yellow 14
- N-(2,4-Dinitrophenyl)aniline
- N-(2,4-Dinitrophenyl)benzenamine
- N-Phenyl-2,4-dinitroaniline
- NSC 6150
- o,p-Dinitrodiphenylamine
- Serisol Yellow 2G
- Supracet Yellow 3G
- D0278
- Diphenylamine,4-dinitro-
- 961-68-2
- F0020-1341
- SCHEMBL293916
- Benzenamine, 2,4-dinitro-N-phenyl-
- EN300-175017
- 2,4-dinitro-N-phenyl-aniline
- BRN 1996954
- 2,4-Dinitrodiphenylamin
- 4-12-00-01692 (Beilstein Handbook Reference)
- Z31199805
- DB-057626
- 2,4-Dinitro-N-phenylaniline #
- CHEMBL4443557
- STK266239
- AS-58183
- NSC6150
- EINECS 213-508-4
- AKOS000286101
- A845554
- Benzenamine,4-dinitro-N-phenyl-
- NSC-6150
- InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13
- Diphenylamine, 2,4-dinitro-
- MFCD00007223
- 2,4-Dinitrodiphenylamine, 98%
- DTXSID7061354
- AI3-02914
- D89621
- W-100147
- NS00021408
-
- MDL: MFCD00007223
- 인치: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
- InChIKey: RHTVQEPJVKUMPI-UHFFFAOYSA-N
- 미소: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O
계산된 속성
- 정밀분자량: 259.05900
- 동위원소 질량: 259.05930578g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 4
- 복잡도: 333
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
- 토폴로지 분자 극성 표면적: 104Ų
실험적 성질
- 색과 성상: 빨간색 바늘 결정 [1]
- 밀도: 1.3450 (rough estimate)
- 융해점: 157.0 to 160.0 deg-C
- 비등점: 402.47°C (rough estimate)
- 플래시 포인트: 204.1 ºC
- 굴절률: 1.5700 (estimate)
- 용해도: acetone: soluble25mg/mL, clear, orange to red
- 안정성: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.
- PSA: 103.67000
- LogP: 4.36600
- 용해성: 열에탄올\열벤젠\아세톤\클로로포름에 용해 [4]
2,4-Dinitro-N-phenylaniline 보안 정보
- 제시어:경고
- 피해 선언: H316-H320
- 경고성 성명: P264-P305+P351+P338+P337+P313-P332+P313
- WGK 독일:3
- 위험 범주 코드: R36/37/38
- 보안 지침: S26-S37/39
- RTECS 번호:JJ8825000
-
위험물 표지:
- 위험 용어:R36/37/38
- 저장 조건:밀폐 용기에 보관하다.그늘지고 건조하며 통풍이 잘 되는 곳에 보관하고 불용물질을 멀리한다.
2,4-Dinitro-N-phenylaniline 세관 데이터
- 세관 번호:2921440000
- 세관 데이터:
중국 세관 번호:
2921440000개요:
2921440000. 디페닐아민과 그 파생물과 그 소금.부가가치세 17.0%. 환급률 17.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
2921440000. 디페닐아민과 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 17.0%...최혜국 대우관세: 6.5%. 일반관세: 30.0%
2,4-Dinitro-N-phenylaniline 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 117994-100G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98% | 100G |
439.01 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0278-100g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98.0%(GC) | 100g |
¥595.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0278-25g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98.0%(GC) | 25g |
¥190.0 | 2022-06-10 | |
| TRC | D194475-2.5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 2.5g |
$ 45.00 | 2022-06-05 | ||
| TRC | D194475-5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 5g |
$ 60.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-100G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 100g |
¥277.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-25G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 25g |
¥104.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-25G |
2,4-Dinitrodiphenylamine |
961-68-2 | >98.0%(GC) | 25g |
¥150.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-100G |
2,4-Dinitrodiphenylamine |
961-68-2 | >98.0%(GC) | 100g |
¥520.00 | 2024-04-15 | |
| abcr | AB142628-25 g |
2,4-Dinitrodiphenylamine, 96%; . |
961-68-2 | 96% | 25 g |
€65.60 | 2023-07-20 |
2,4-Dinitro-N-phenylaniline 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Ethanol , Water
참조
합성 방법 2
반응 조건
참조
- Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole, Journal of the Chemical Society, 1942, 500, 500-4
합성 방법 3
반응 조건
1.1 Solvents: Ethanol
참조
- Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinoline, Zhurnal Obshchei Khimii, 1937, 7, 162-8
합성 방법 4
반응 조건
1.1 Solvents: Tetrahydrofuran ; 15 h, 25 °C
참조
- 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells, Bioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292
합성 방법 5
반응 조건
1.1 Solvents: Dimethyl sulfoxide ; 24 h, rt
참조
- Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancer, European Journal of Medicinal Chemistry, 2020, 187,
합성 방법 6
반응 조건
1.1 Catalysts: Potassium fluoride , Basic alumina ; 5 min, rt
1.2 10 min, 40 °C
1.2 10 min, 40 °C
참조
- Synthesis of some novel n-substituted aromatic amines, Journal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036
합성 방법 7
반응 조건
1.1 Solvents: Ethanol ; cooled; 1.5 h, rt
참조
- Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acid, Hecheng Huaxue, 2010, 18, 150-153
합성 방법 8
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ; 17 h, 100 °C
참조
- Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross coupling, New Journal of Chemistry, 2017, 41(14), 6523-6529
합성 방법 9
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
참조
- Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety, Journal of Medicinal Chemistry, 2022, 65(19), 12701-12724
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 25 h, rt
참조
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Sodium acetate Solvents: Ethanol ; rt → reflux; 1 h, reflux; reflux → rt
참조
- New ferro- and antiferromagnetic complexes of tridentate azomethines with copper, Zhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683
합성 방법 12
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water
참조
- Transformation of aryl esters of N-substituted benzimide acids in alkaline solutions, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5
합성 방법 13
반응 조건
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 30 min, reflux; 3 h, reflux
참조
- Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivatives, Pharmazie, 1978, 33(1), 30-8
합성 방법 14
반응 조건
1.1 Catalysts: Alumina , Potassium fluoride ; 15 min, 150 °C
참조
- A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogens, International Journal of Molecular Sciences, 2013, 14(9), 18850-18860
합성 방법 15
반응 조건
1.1 Reagents: Potassium carbonate ; 5 h, rt → 80 °C
참조
- Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization process, Shanghai Daxue Xuebao, 2007, 13(1), 77-81
합성 방법 16
반응 조건
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 1 h, rt → 78 °C
참조
- Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED Application, Inorganic Chemistry, 2019, 58(21), 14377-14388
합성 방법 17
반응 조건
1.1 Reagents: Alumina , Potassium fluoride ; 5 min, rt
1.2 10 min, rt
1.2 10 min, rt
참조
- Synthesis of N-arylamines in dry media and their antibacterial activity, Journal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133
합성 방법 18
반응 조건
1.1 20 min, 140 °C
참조
- NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposure, Tetrahedron Letters, 2012, 53(17), 2218-2221
2,4-Dinitro-N-phenylaniline Raw materials
- Benzenecarboximidic acid, N-phenyl-, 2,4-dinitrophenyl ester (9CI)
- 2-(2,4-Dinitrophenyl)-6,7-dimethoxyisoquinolinium
2,4-Dinitro-N-phenylaniline Preparation Products
2,4-Dinitro-N-phenylaniline 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:961-68-2)2,4-二硝基二苯胺
주문 번호:LE1619497;LE14535
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:29
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:961-68-2)2,4-Dinitrodiphenylamine
주문 번호:1619497
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49
가격 ($):discuss personally
Email:sales2@senfeida.com
2,4-Dinitro-N-phenylaniline 관련 문헌
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
961-68-2 (2,4-Dinitro-N-phenylaniline) 관련 제품
- 14434-10-7(Benzenamine,2,4-dinitro-N-(2-nitrophenyl)-)
- 40411-77-6(Benzenamine,N-(2,6-dinitrophenyl)-2,4,6-trinitro-)
- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)
- 2919-12-2(Benzenamine,2,4,6-trinitro-N-phenyl-)
- 2908-76-1(Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)
- 21565-22-0(Benzenamine,N-(2,4-dinitrophenyl)-2,4,6-trinitro-)
- 105049-03-4(1,2-Benzenediamine,N1-(2,4,6-trinitrophenyl)-)
- 20964-33-4(Benzenamine,2-nitro-N-(3-nitrophenyl)-)
- 38417-97-9(Benzenamine,2,4,6-trinitro-N-(4-nitrophenyl)-)
- 38229-29-7(Benzenamine,2,4,6-trinitro-N-(2-nitrophenyl)-)